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Dihydro Homocapsaicin II

Pungency Scoville Heat Units TRPV1 agonism

Dihydro Homocapsaicin II (CAS 71239-21-9) is a critical reference standard for complete capsaicinoid profiling via the Kozukue 8-compound HPLC method. Its unique C10 saturated acyl chain with C8 methyl branching distinguishes it from capsaicin (C9 unsaturated) and dihydrocapsaicin (C9 saturated). Using non-identical capsaicinoids causes systematic peak misassignment and quantitative error in total capsaicinoid determination. Essential for TRPV1 SAR matrix completion across acyl chain length, saturation, and branch position. Lower pungency (8.6M vs 16M SHU) and higher logP (4.4) enable differentiated topical analgesic formulation development.

Molecular Formula C₁₉H₃₁NO₃
Molecular Weight 321.45
CAS No. 71239-21-9
Cat. No. B1145386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Homocapsaicin II
CAS71239-21-9
SynonymsN-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide;  Homodihydrocapsaicin II;  N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide
Molecular FormulaC₁₉H₃₁NO₃
Molecular Weight321.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Homocapsaicin II (CAS 71239-21-9): A Structurally Distinct Minor Capsaicinoid for Targeted TRPV1 Research and Analytical Reference Standards


Dihydro Homocapsaicin II (CAS 71239-21-9; synonym: Homodihydrocapsaicin II) is a naturally occurring minor capsaicinoid found in chili peppers (Capsicum spp.), belonging to the vanilloid class of transient receptor potential vanilloid 1 (TRPV1) agonists [1]. Its chemical structure is N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide (C₁₉H₃₁NO₃; MW 321.45), featuring a saturated 10-carbon acyl chain with a methyl branch at position 8, which distinguishes it from the major capsaicinoids capsaicin and dihydrocapsaicin [2]. As a congener representing approximately 1% of the total capsaicinoid mixture in peppers, it serves as a critical analytical marker for comprehensive capsaicinoid profiling and offers a differentiated pharmacological profile with approximately half the pungency of capsaicin (8,600,000 vs. 16,000,000 Scoville Heat Units) [1][3].

Why Capsaicin or Dihydrocapsaicin Cannot Substitute for Dihydro Homocapsaicin II in Analytical and Pharmacological Studies


Although capsaicin and dihydrocapsaicin collectively account for approximately 90% of total capsaicinoids and are often used as generic representatives of the class, they differ from Dihydro Homocapsaicin II in three critical procurement-relevant parameters: acyl chain length (C10 vs. C9), saturation state (fully saturated vs. unsaturated for capsaicin), and methyl branch position (C8 vs. C8 for dihydrocapsaicin) [1]. These structural variations produce quantifiable differences in chromatographic retention time—enabling or confounding peak resolution in HPLC-based quantification—as well as in pungency (8.6 × 10⁶ vs. 16 × 10⁶ SHU), lipophilicity (logP 4.4 vs. ~3.8–4.0), and TRPV1 activation potency [1][2]. For analytical laboratories requiring authenticated reference materials to validate capsaicinoid profiling methods, and for pharmacologists investigating structure-activity relationships beyond the two major capsaicinoids, substituting a non-identical capsaicinoid introduces systematic error that cannot be corrected by post-hoc normalization [2][3].

Quantitative Differentiation Evidence for Dihydro Homocapsaicin II (CAS 71239-21-9) vs. Closest Analogs


Pungency: Dihydro Homocapsaicin II Exhibits Half the Scoville Heat of Capsaicin and Dihydrocapsaicin

In the authoritative comparative analysis by Govindarajan and Sathyanarayana (1991), pure Dihydro Homocapsaicin II (reported as Homodihydrocapsaicin) was measured at 8,600,000 Scoville Heat Units (SHU), compared to 16,000,000 SHU each for capsaicin and dihydrocapsaicin, 9,100,000 SHU for nordihydrocapsaicin, and 8,600,000 SHU for homocapsaicin [1]. This represents a 46% reduction in pungency relative to capsaicin. The difference arises from the longer saturated C10 acyl chain with a methyl branch at position 8, which alters binding interactions with the TRPV1 receptor compared to capsaicin's C9 unsaturated chain [1][2].

Pungency Scoville Heat Units TRPV1 agonism Sensory pharmacology

Chromatographic Resolution: Dihydro Homocapsaicin II Is Baseline-Separated from Its Positional Isomer Homodihydrocapsaicin I by HPLC

Kozukue et al. (2005) developed and validated an HPLC-UV/LC-MS method that achieved baseline separation of all eight major and minor capsaicinoids, including the isomeric pair homodihydrocapsaicin-I and homodihydrocapsaicin-II [1]. The method employed an Inertsil ODS-3 column with an acetonitrile/0.5% formic acid in H₂O gradient, with UV detection at 280 nm. Homodihydrocapsaicin-II (N-(4-hydroxy-3-methoxybenzyl)-8-methyldecanamide) and homodihydrocapsaicin-I (N-(4-hydroxy-3-methoxybenzyl)-9-methyldecanamide) were identified by distinct retention times and confirmed by mass spectra of individual peaks, with a limit of detection of approximately 15–30 ng per injection [1]. The positional isomerism at the methyl branch (C8 vs. C9) produces sufficient hydrophobicity difference to permit quantifiable resolution, which would be lost if a non-isomer-specific capsaicinoid standard were used [1].

HPLC method validation Capsaicinoid profiling Positional isomer separation Analytical reference standard

Lipophilicity: Dihydro Homocapsaicin II (logP 4.4) Is More Lipophilic Than Capsaicin (logP ~3.8) and Dihydrocapsaicin (logP 4.0)

Calculated logP values from the IMPPAT database, computed using the RDKit algorithm, show that Homodihydrocapsaicin has a logP of 4.4, compared to 4.01 for dihydrocapsaicin and approximately 3.79 for capsaicin (Lipid Maps) [1][2]. This incremental lipophilicity increase (~0.4–0.6 logP units) corresponds to an approximately 2.5–4× greater partition coefficient into octanol, predicting enhanced membrane partitioning and potentially altered pharmacokinetic distribution [1]. The higher logP is directly attributable to the extended saturated C10 acyl chain versus the C9 chains of capsaicin and dihydrocapsaicin. The 2006 study by Morita et al. demonstrated that lipophilicity of capsaicinoids directly influences the mechanism of TRPV1 activation, with highly lipophilic analogs showing reduced Ca²⁺ influx via plasma membrane TRPV1 and inability to activate endoplasmic reticulum TRPV1 [3].

Lipophilicity logP Membrane permeability Formulation design

Natural Abundance: Dihydro Homocapsaicin II Represents ~1% of Total Capsaicinoids, Necessitating Pure Synthetic or Isolated Material for Controlled Studies

Dihydro Homocapsaicin II (homodihydrocapsaicin) accounts for approximately 1% of the total capsaicinoid mixture in chili peppers, compared to approximately 69% for capsaicin and 22% for dihydrocapsaicin, as established by Bennett and Kirby (1968) and corroborated by subsequent quantitative analyses [1][2]. In the comprehensive pepper profiling study by Kozukue et al. (2005), homodihydrocapsaicin-II was detected at levels ranging from approximately 0.5 to several μg/g (capsaicin equivalents) depending on pepper variety and tissue type, while capsaicin and dihydrocapsaicin consistently dominated the profile [2]. This low natural abundance means that crude pepper extracts cannot serve as a reliable source of this compound for dose-response studies; pure reference material (typically ≥95% by HPLC) is required for pharmacological investigations where specific concentration-response relationships must be established without interference from the dominant capsaicinoids [2][3].

Natural abundance Capsaicinoid distribution Reference standard procurement Quantitative analysis

TRPV1 Structure-Activity Relationship: Acyl Chain Extension and Saturation in Dihydro Homocapsaicin II Predicts Reduced TRPV1 Potency Relative to Capsaicin

A 2025 systematic study published in the European Journal of Pharmacology isolated and tested 23 capsaicinoids and related compounds for rat TRPV1 (rTRPV1) activation using a calcium influx assay in HEK293 cells [1]. The study established that capsaicin activates rTRPV1 with an EC₅₀ of 0.04 μM, and demonstrated that even slight structural deviations from the capsaicin scaffold reduce potency—a single hydroxylation on the acyl tail reduced potency by more than 100-fold [1]. While a specific EC₅₀ for Dihydro Homocapsaicin II was not reported in this dataset, the structure-activity relationship trend predicts that the compound's longer saturated C10 acyl chain (vs. capsaicin's C9 unsaturated chain) and altered methyl branch position would result in measurably reduced TRPV1 activation potency [1][2]. Furthermore, the 2025 study found that weakly activating and non-activating capsaicinoids can act as positive modulators of capsaicin-induced TRPV1 activation, suggesting that Dihydro Homocapsaicin II may contribute to the overall pharmacological profile of pepper extracts through allosteric or additive mechanisms even if its direct agonist potency is lower [1].

TRPV1 receptor Structure-activity relationship Capsaicinoid pharmacology Calcium influx assay

Validated Research and Industrial Application Scenarios for Dihydro Homocapsaicin II (CAS 71239-21-9)


Analytical Reference Standard for Comprehensive Capsaicinoid Profiling in Food Quality Control and Regulatory Compliance

Food testing laboratories quantifying capsaicinoid content in pepper products, hot sauces, and oleoresin capsicum formulations require authenticated Dihydro Homocapsaicin II as one of eight reference standards for validated HPLC-UV or LC-MS methods. The Kozukue et al. (2005) method, which achieved baseline separation of all eight capsaicinoids including both homodihydrocapsaicin isomers with LOD ~15–30 ng, serves as the foundational protocol [1]. Without the correct positional isomer standard, peak misassignment between homodihydrocapsaicin-I and homodihydrocapsaicin-II leads to systematic quantitative error in total capsaicinoid determination, which directly impacts Scoville Heat Unit calculations and regulatory label claims [1][2].

TRPV1 Structure-Activity Relationship Studies Requiring a Complete Set of Minor Capsaicinoids

Pharmacology laboratories investigating the full landscape of capsaicinoid-TRPV1 interactions, as exemplified by the 2025 systematic screen of 23 capsaicinoids (Eur. J. Pharmacol. 2025), require pure Dihydro Homocapsaicin II to complete the structure-activity matrix covering variations in acyl chain length (C8–C13), saturation state, and methyl branch position [3]. The compound's unique combination of a C10 saturated chain with a C8 methyl branch fills a specific node in the SAR matrix that is not represented by capsaicin (C9, unsaturated, C8 methyl), dihydrocapsaicin (C9, saturated, C8 methyl), or homodihydrocapsaicin I (C10, saturated, C9 methyl), enabling systematic investigation of how each structural parameter independently contributes to potency, efficacy, and allosteric modulation [3].

Development of Reduced-Pungency TRPV1 Agonist Formulations for Topical Analgesic Applications

The 46% lower pungency of Dihydro Homocapsaicin II (8,600,000 vs. 16,000,000 SHU for capsaicin) makes it a candidate lead compound for topical analgesic formulations where TRPV1-mediated desensitization is desired but patient compliance is limited by the intense burning sensation of capsaicin [2]. Formulation development must account for the compound's higher logP (4.4 vs. ~3.8 for capsaicin), which predicts enhanced stratum corneum partitioning but potentially slower aqueous wash-off, requiring tailored excipient selection distinct from capsaicin-based products such as Qutenza (capsaicin 8% patch) [4]. Procurement of high-purity compound (>98% by HPLC) enables reproducible formulation prototyping and in vitro Franz cell permeation studies [4].

Botanical Authentication and Chemotaxonomic Studies of Capsicum Species and Cultivars

The presence and relative abundance of minor capsaicinoids including Dihydro Homocapsaicin II serve as chemotaxonomic markers for differentiating Capsicum species (C. annuum, C. chinense, C. frutescens, C. baccatum, C. pubescens) and authenticating geographic origin [1]. The 2005 Kozukue method demonstrated that homodihydrocapsaicin-II levels vary measurably across pepper varieties and tissue types (pericarp, placenta, seeds), providing a quantitative fingerprint that cannot be replicated using only major capsaicinoid standards [1]. Procurement of the pure compound as an external calibration standard enables construction of variety-specific capsaicinoid profiles for botanical identification, adulteration detection, and protected designation of origin verification [1].

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